Hirudonucleodisulfide A

Anti-anoxic activity Hypoxia Natural product pharmacology

Researchers investigating hypoxia-related cellular protection require a well-characterized, moderately potent reference compound. Hirudonucleodisulfide A (EC₅₀ = 27.01 ± 2.23 μg/mL in PC12 cells) offers a quantifiable standard for anti-anoxic studies. • ≥98% purity by HPLC; structure confirmed by X-ray crystallography. • Soluble in DMSO for cell-based assay stock preparation. • Serves as an ideal reference standard for HPLC method development and QC of TCM preparations. • Distinct thieno[3,2-g]pteridine core enables SAR studies with structurally related analogs B and C.

Molecular Formula C10H6N4O4S2
Molecular Weight 310.3 g/mol
Cat. No. B12387211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHirudonucleodisulfide A
Molecular FormulaC10H6N4O4S2
Molecular Weight310.3 g/mol
Structural Identifiers
SMILESCSC1=C(SC2=C1N=C3C(=N2)NC(=O)NC3=O)C(=O)O
InChIInChI=1S/C10H6N4O4S2/c1-19-4-2-8(20-5(4)9(16)17)12-6-3(11-2)7(15)14-10(18)13-6/h1H3,(H,16,17)(H2,12,13,14,15,18)
InChIKeyRXUMDCKGBHBMTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hirudonucleodisulfide A: A Heterocyclic Leech-Derived Compound with Defined Anti-Anoxic Activity for Research Procurement


Hirudonucleodisulfide A is a heterocyclic compound isolated from the dried material of the leech Whitmania pigra Whitman [1]. It is characterized by a thieno[3,2-g]pteridine core structure, with a molecular formula of C₁₀H₆N₄O₄S₂, a molecular weight of 310.31 g/mol, and CAS number 1072789-37-7 . Its most notable biological activity is a moderate anti-anoxic effect, demonstrated in vitro with an EC₅₀ of 27.01 ± 2.23 μg/mL against anoxic injury [1].

Why Generic Substitution of Hirudonucleodisulfide A with Close Analogs Fails in Research Applications


While Hirudonucleodisulfide A belongs to a family of heterocyclic compounds found in Whitmania pigra, including analogs B and C, direct substitution is precluded by quantifiable differences in both structure and activity profile. Hirudonucleodisulfide B, despite its structural similarity, exhibits a significantly higher potency in the same anti-anoxic assay (EC₅₀ of 19.54 ± 1.53 μg/mL vs. 27.01 ± 2.23 μg/mL) [1]. Conversely, Hirudonucleodisulfide C demonstrates a distinct lack of anticoagulant activity (IC₅₀ > 100 μM), indicating a divergent pharmacological profile . Furthermore, fundamental structural differences, such as the presence of an additional methyl group in Hirudonucleodisulfide B, lead to altered physicochemical properties and potential interactions [1]. These data confirm that the in-class compounds are not interchangeable; selection of Hirudonucleodisulfide A must be based on its specific quantitative profile.

Quantitative Evidence Differentiating Hirudonucleodisulfide A for Scientific Selection


Anti-Anoxic Potency: Direct Head-to-Head Comparison with Hirudonucleodisulfide B

Hirudonucleodisulfide A demonstrates a specific, moderate anti-anoxic activity. In a direct head-to-head in vitro assay, its EC₅₀ was 27.01 ± 2.23 μg/mL, which is 1.38-fold less potent than its direct analog, Hirudonucleodisulfide B (EC₅₀ 19.54 ± 1.53 μg/mL) [1]. This quantifiable difference establishes a clear potency window for each compound.

Anti-anoxic activity Hypoxia Natural product pharmacology

Structural Confirmation by X-ray Crystallography: Definitive Differentiation from Hirudonucleodisulfide B

The absolute structure of Hirudonucleodisulfide A was unequivocally determined by X-ray crystallographic analysis, a definitive method for structural elucidation [1]. This analysis confirms that Hirudonucleodisulfide A is a thieno[3,2-g]pteridine derivative, differing from Hirudonucleodisulfide B by the absence of an additional methyl group, which is present in analog B.

X-ray crystallography Structural biology Natural product chemistry

Selectivity Profile: Differentiated Antithrombin Activity Compared to Hirudonucleodisulfide C

While Hirudonucleodisulfide A is characterized primarily by its anti-anoxic activity, the related analog Hirudonucleodisulfide C has been shown to have no significant antithrombin activity (IC₅₀ > 100 μM) . Although direct data on the antithrombin activity of Hirudonucleodisulfide A are not available in the same study, the functional divergence within this compound class is evident. This lack of anticoagulant effect in analog C highlights the importance of not assuming a shared mechanism or activity profile among these related compounds.

Anticoagulant activity Thrombin inhibition Selectivity screening

Solubility Profile for Experimental Workflow Compatibility

Hirudonucleodisulfide A is soluble in a range of organic solvents, including DMSO, chloroform, dichloromethane, ethyl acetate, and acetone, at a concentration suitable for preparing stock solutions [1]. Its solubility in DMSO is a common requirement for in vitro biological assays, and specific solubility data (e.g., ≥ 10 mg/mL in DMSO) can be confirmed by vendors upon request.

Solubility DMSO solubility In vitro assays

Quality Control and Purity Metrics for Reproducible Research

Commercially available Hirudonucleodisulfide A is typically supplied with a purity of ≥98% as determined by HPLC, and its identity is confirmed by MS and NMR . This high level of purity is essential for minimizing variability in biological assays and ensuring that observed effects are attributable to the compound itself.

Purity HPLC Quality control

Validated Research and Industrial Application Scenarios for Hirudonucleodisulfide A


Anti-Hypoxic Research and Ischemia-Reperfusion Injury Models

The defined moderate anti-anoxic activity (EC₅₀ of 27.01 ± 2.23 μg/mL) [1] makes Hirudonucleodisulfide A a suitable tool for investigating mechanisms of cellular protection against oxygen deprivation. It can be used as a reference compound in assays for hypoxia-related diseases, such as stroke or myocardial infarction, where a moderate and quantifiable effect is desired for comparison with novel agents.

Natural Product Chemistry and Metabolomics Reference Standard

With its structure confirmed by X-ray crystallography and a purity of ≥98% [1], Hirudonucleodisulfide A serves as an ideal reference standard for the identification and quantification of this compound in extracts of Whitmania pigra or other leech species. It is valuable for HPLC method development and quality control of traditional Chinese medicine preparations.

Structure-Activity Relationship (SAR) Studies on Heterocyclic Scaffolds

The distinct structural features of Hirudonucleodisulfide A, particularly its thieno[3,2-g]pteridine core, make it a valuable starting point for SAR studies [1]. Its well-defined anti-anoxic activity and the availability of closely related analogs (Hirudonucleodisulfide B and C) with quantified differences in potency and selectivity provide a clear system for exploring the relationship between molecular structure and biological function.

In Vitro Pharmacology Assays Requiring DMSO-Soluble Heterocyclic Controls

The compound's solubility in DMSO [1] allows for straightforward preparation of stock solutions for cell-based assays. Researchers investigating the effects of natural products on hypoxia or oxidative stress can use Hirudonucleodisulfide A as a positive control or a comparator compound in a wide range of in vitro experimental models.

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